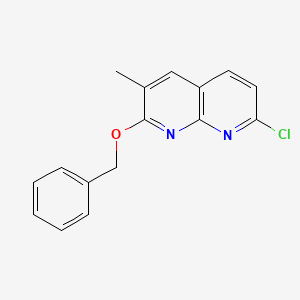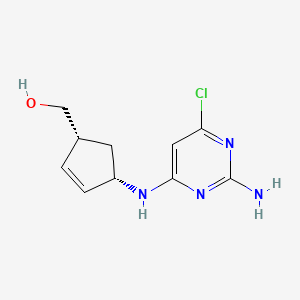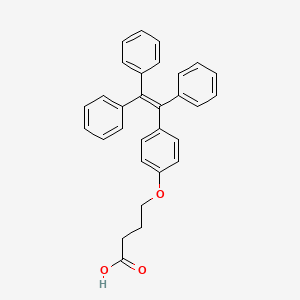
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triphenylvinyl group attached to a phenoxybutanoic acid moiety, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenol with butanoic acid derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy and butanoic acid groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is employed in the study of biological processes and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
- 2,2’-(((1,2-diphenylethane-1,2-diyl)bis(4,1-phenylene))bis(oxy))diacetic acid
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C30H26O3 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C30H26O3/c31-28(32)17-10-22-33-27-20-18-26(19-21-27)30(25-15-8-3-9-16-25)29(23-11-4-1-5-12-23)24-13-6-2-7-14-24/h1-9,11-16,18-21H,10,17,22H2,(H,31,32) |
Clé InChI |
ONEJZRMRCCQVGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


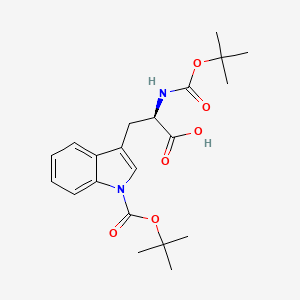


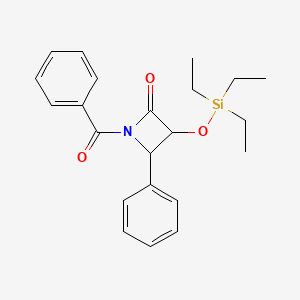

![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
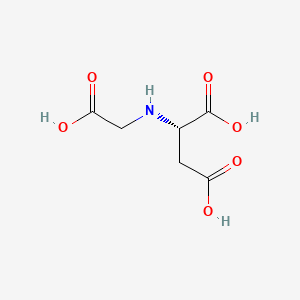
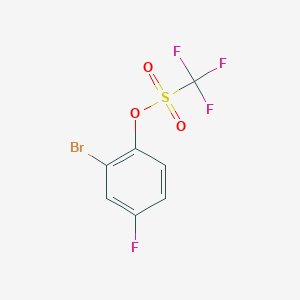
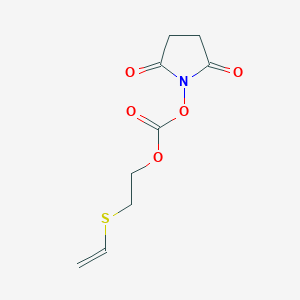
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)

![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
